REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH:5]1[C:15]2[CH:14]=[CH:13][C:12]3[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=3[NH:10][C:9]=2[CH:8]=[CH:7][CH:6]=1>C(Cl)(Cl)Cl>[C:1]([N:10]1[C:11]2[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=2[CH:13]=[CH:14][C:15]2[CH:5]=[CH:6][CH:7]=[CH:8][C:9]1=2)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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11 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
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to cool
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Type
|
WASH
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Details
|
The organic phase was washed with a saturated sodium bicarbonate aqueous solution, water, and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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and filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
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Details
|
the resulting residue was recrystallized from ethyl acetate-hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |